
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(4-fluorophenyl)acetamido)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. TFB-TN belongs to a class of compounds known as tubulin inhibitors, which target the microtubule network in cells and disrupt cell division.
Scientific Research Applications
Fluorinating Agents and Synthesis Techniques
Studies have highlighted the efficiency of alkali metal fluorides, such as potassium fluoride and cesium fluoride, in the enantiocontrolled synthesis of fluorinated compounds, including carboxylates and benzamides. These fluorinating agents have been used to introduce fluorine atoms into organic molecules, demonstrating their utility in synthesizing complex fluorinated structures for various applications, including medicinal chemistry and material science (Fritz-Langhals, 1994).
Antipathogenic Activity
Research on thiourea derivatives, including those with fluorophenyl groups, has shown significant antimicrobial and antifungal activities. These studies suggest the potential of fluorinated benzamides in developing new antimicrobial agents with specific effectiveness against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Chemical Synthesis and Functional Group Transformations
The catalytic ortho-fluorination of benzylamines using Pd(OTf)2 and N-fluoro-2,4,6-trimethylpyridinium triflate highlights a method for introducing fluorine atoms adjacent to the amide group in benzamides. This technique is particularly relevant for synthesizing fluorinated analogs of benzamides, which are important in the development of novel compounds for pharmaceutical applications (Wang et al., 2009).
Material Science Applications
In the context of materials science, the synthesis and study of fluorinated benzamides and their derivatives have contributed to the development of new materials with unique properties. For instance, the synthesis of novel arylene ether polymers using fluorinated monomers, including those derived from fluorinated benzamides, has led to materials with high glass-transition temperatures and solubility in various organic solvents. These materials have potential applications in high-performance polymers and optoelectronic devices (Huang et al., 2007).
properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N2O2/c23-15-11-9-14(10-12-15)13-20(29)27-18-7-3-4-8-19(18)28-21(30)16-5-1-2-6-17(16)22(24,25)26/h1-12H,13H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEIUAYRZXAWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)
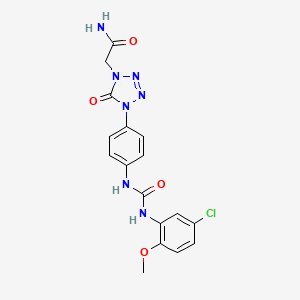
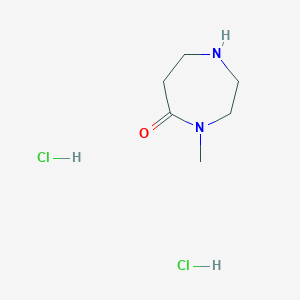
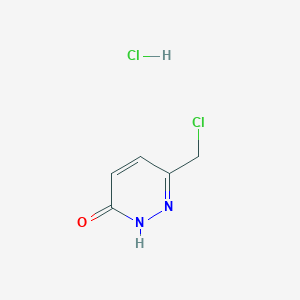

![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)

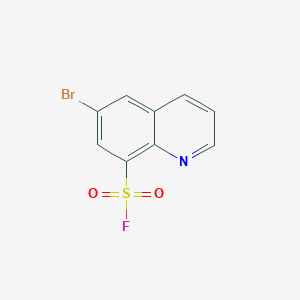
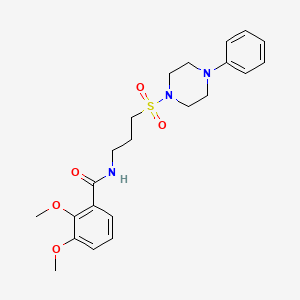
![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2979060.png)